molecular formula C18H18FN5O B14184472 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 921606-78-2

3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B14184472
CAS No.: 921606-78-2
M. Wt: 339.4 g/mol
InChI Key: RLFVPTWCPWUJMB-UHFFFAOYSA-N
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Description

3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a combination of fluorophenoxy, piperidinyl, imidazolyl, and pyridazinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the imidazole and piperidine moieties. The fluorophenoxy group is then attached through nucleophilic substitution reactions. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated intermediates with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
  • 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyrazine

Uniqueness

Compared to similar compounds, 3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine may exhibit unique properties such as higher binding affinity, improved pharmacokinetic profiles, or enhanced stability. These differences can make it a more effective or versatile compound for certain applications.

Properties

CAS No.

921606-78-2

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

3-[4-(3-fluorophenoxy)piperidin-1-yl]-6-imidazol-1-ylpyridazine

InChI

InChI=1S/C18H18FN5O/c19-14-2-1-3-16(12-14)25-15-6-9-23(10-7-15)17-4-5-18(22-21-17)24-11-8-20-13-24/h1-5,8,11-13,15H,6-7,9-10H2

InChI Key

RLFVPTWCPWUJMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CN=C4

Origin of Product

United States

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